molecular formula C12H9F3N2O2S B2370285 2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid CAS No. 769904-72-5

2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid

Cat. No. B2370285
CAS RN: 769904-72-5
M. Wt: 302.27
InChI Key: MVAGZWOEZCMLDD-UHFFFAOYSA-N
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Description

“2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are important heterocyclics exhibiting various biological activities .


Synthesis Analysis

Thiazoles are synthesized by researchers with variable substituents as target structures, and their biological activities are evaluated . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

Thiazole derivatives have been reported with a variety of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antitumor and Cytotoxic Activity

Thiazoles have been investigated for their potential as antitumor and cytotoxic agents. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated cytotoxicity against prostate cancer cells . Further research in this area could explore the compound’s mechanism of action and its potential for targeted cancer therapy.

AMPK Activation

2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid: has been studied as an AMP-activated protein kinase (AMPK) activator. In rat models, it improved glucose utilization, lipid profiles, and reduced body weight, suggesting its potential in managing metabolic impact caused by a high sucrose diet . Investigating its specificity for AMPK and its downstream effects could be valuable.

Antimicrobial Properties

Thiazoles exhibit antimicrobial activity. For example, compound 4 with a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring showed potent inhibitory activity (MIC = 1.4 µM) comparable to the standard drug vancomycin . Further exploration could focus on its mode of action and potential applications in combating microbial infections.

Antioxidant Potential

Certain thiazole derivatives have demonstrated DPPH radical scavenging activity. Compounds like 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters and 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles exhibited strong antioxidant effects . Investigating their mechanisms and potential therapeutic applications could be worthwhile.

Future Directions

Thiazole derivatives have shown a wide range of biological activities, suggesting their potential for the development of new therapeutic agents . Future research could focus on the design and structure–activity relationship of bioactive molecules .

properties

IUPAC Name

2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2S/c13-12(14,15)7-2-1-3-8(4-7)16-11-17-9(6-20-11)5-10(18)19/h1-4,6H,5H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAGZWOEZCMLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=CS2)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid

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